molecular formula C6H16ClNO B13562564 5-Methoxypentan-1-aminehydrochloride

5-Methoxypentan-1-aminehydrochloride

Cat. No.: B13562564
M. Wt: 153.65 g/mol
InChI Key: VSQUKRSCEXTRHY-UHFFFAOYSA-N
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Description

5-Methoxypentan-1-aminehydrochloride is an organic compound with the molecular formula C6H15NO·HCl. It is a derivative of pentanamine, where a methoxy group is attached to the fifth carbon atom. This compound is commonly used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxypentan-1-aminehydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxypentanal.

    Reductive Amination: The 5-methoxypentanal undergoes reductive amination with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Formation of Hydrochloride Salt: The resulting 5-Methoxypentan-1-amine is then treated with hydrochloric acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methoxypentan-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: 5-Methoxypentanoic acid or 5-Methoxypentanal.

    Reduction: 5-Methoxypentan-1-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Methoxypentan-1-aminehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in studies involving neurotransmitter analogs and receptor binding assays.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methoxypentan-1-aminehydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy group and amine functionality allow it to bind to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxypentan-1-amine: The free base form of the compound without the hydrochloride salt.

    4-Methoxypentan-1-aminehydrochloride: A similar compound with the methoxy group on the fourth carbon.

    5-Ethoxypentan-1-aminehydrochloride: A compound with an ethoxy group instead of a methoxy group.

Uniqueness

5-Methoxypentan-1-aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the fifth position influences its reactivity and interaction with molecular targets, making it valuable for specific research applications.

Properties

Molecular Formula

C6H16ClNO

Molecular Weight

153.65 g/mol

IUPAC Name

5-methoxypentan-1-amine;hydrochloride

InChI

InChI=1S/C6H15NO.ClH/c1-8-6-4-2-3-5-7;/h2-7H2,1H3;1H

InChI Key

VSQUKRSCEXTRHY-UHFFFAOYSA-N

Canonical SMILES

COCCCCCN.Cl

Origin of Product

United States

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